molecular formula C25H28N4O5 B2900629 Ethyl 2-(4-(2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamido)phenyl)acetate CAS No. 1189683-46-2

Ethyl 2-(4-(2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamido)phenyl)acetate

Cat. No.: B2900629
CAS No.: 1189683-46-2
M. Wt: 464.522
InChI Key: QDUHYMLKSCIMBL-UHFFFAOYSA-N
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Description

Ethyl 2-(4-(2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamido)phenyl)acetate is a useful research compound. Its molecular formula is C25H28N4O5 and its molecular weight is 464.522. The purity is usually 95%.
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Biological Activity

Ethyl 2-(4-(2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamido)phenyl)acetate is a complex organic compound that has drawn interest due to its potential biological activities. Its structure suggests it may interact with various biological targets, making it a candidate for pharmacological studies.

Chemical Structure

The compound's intricate structure features a triazaspirodecene core, which is known for its diverse biological implications. The presence of methoxy and carboxamide groups can influence its solubility and interaction with biological systems.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit a range of biological activities including:

  • Antimicrobial Properties : Many derivatives of triazole and spiro compounds have been documented to possess antibacterial and antifungal properties.
  • Anticancer Activity : Some studies suggest that spiro compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways.
  • Neuropharmacological Effects : Compounds interacting with G protein-coupled receptors (GPCRs) show promise in treating neurological disorders.

Antimicrobial Activity

A study focusing on 1,2,4-triazole derivatives reported significant antimicrobial activity against various bacterial strains. This compound is hypothesized to exhibit similar effects due to its structural analogies with known active compounds .

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

Anticancer Potential

Research into related compounds has shown that triazole derivatives can inhibit tumor growth in vitro. For instance, compounds targeting the PI3K/Akt pathway have demonstrated efficacy in reducing cell viability in breast cancer cell lines . The potential for this compound to interact with these pathways warrants further investigation.

Neuropharmacological Effects

The modulation of GPCRs is crucial in developing treatments for neurodegenerative diseases. Compounds similar to this compound may act as allosteric modulators, enhancing receptor activity without directly activating them . This mechanism could lead to reduced side effects compared to traditional agonists.

Case Studies

  • Antimicrobial Study : A detailed study on the synthesis and antimicrobial evaluation of related triazole compounds showed promising results against resistant strains of bacteria .
  • Cancer Cell Line Study : A recent investigation into spiro compounds demonstrated their ability to induce apoptosis in human cancer cell lines through the activation of caspase pathways .

Properties

IUPAC Name

ethyl 2-[4-[[3-(4-methoxyphenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-ene-8-carbonyl]amino]phenyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O5/c1-3-34-21(30)16-17-4-8-19(9-5-17)26-24(32)29-14-12-25(13-15-29)27-22(23(31)28-25)18-6-10-20(33-2)11-7-18/h4-11H,3,12-16H2,1-2H3,(H,26,32)(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDUHYMLKSCIMBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=C(C=C1)NC(=O)N2CCC3(CC2)NC(=O)C(=N3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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